molecular formula C20H12O4S B2506158 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate

4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2506158
M. Wt: 348.4 g/mol
InChI Key: OTUMHQHBLKVATJ-UHFFFAOYSA-N
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Description

4-Oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate ( 449739-22-4) is a synthetic organic compound built on a chromenone (or 4H-chromen-4-one) core, a structure recognized as a privileged scaffold in medicinal chemistry and drug discovery . This specific molecule integrates a phenyl substituent at the 3-position of the chromenone ring and is functionalized with a thiophene-2-carboxylate group at the 7-position. The chromenone structure is a common backbone in numerous biologically active compounds and natural products, making derivatives like this one valuable templates for developing novel research tools . The core 4H-chromen-4-one (chromone) structure has been identified as a relevant backbone for the development of novel Formyl Peptide Receptor 1 (FPR1) antagonists, which are of significant interest for modulating innate immune responses and inflammation . Furthermore, structurally related chromenone derivatives have been investigated for their potential as antiviral agents, specifically as capsid-binders against picornaviruses such as human rhinovirus and enterovirus . The presence of the thiophene ring, a common heterocycle in pharmaceuticals, adds to the compound's versatility and potential for interaction with various biological targets . As such, this compound serves as a complex building block for researchers in early discovery phases, particularly in the fields of medicinal chemistry, pharmacology, and materials science. Its structure offers opportunities for further derivatization and structure-activity relationship (SAR) studies. Please note: This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O4S/c21-19-15-9-8-14(24-20(22)18-7-4-10-25-18)11-17(15)23-12-16(19)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUMHQHBLKVATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound belonging to the chromene derivatives class, which has garnered attention for its diverse biological activities. This compound features a chromene core with a benzopyran structure, substituted with a phenyl group and a thiophene-2-carboxylate moiety. The unique structural features of this compound contribute to its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate chromene and thiophene derivatives. The presence of the phenyl and thiophene groups enhances its chemical reactivity and biological efficacy.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7). Initial studies suggest it may inhibit cell proliferation effectively, with IC50 values indicating potent activity against these cell lines .
  • Enzyme Inhibition :
    • Molecular docking studies have shown that this compound can interact with key enzymes involved in cancer progression, such as Raf1 and JNK1 kinases. It has demonstrated dual inhibition capabilities, which may contribute to its antitumor effects .
  • Antioxidant Properties :
    • The antioxidant capacity of this compound has been assessed through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related chromene derivatives is insightful:

Compound NameStructure FeaturesBiological Activity
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromenMethyl and methoxy substitutionsEnhanced solubility; altered biological activity
3-(2-Chlorophenyl)-4-oxo-(trifluoromethyl)chromenTrifluoromethyl groupIncreased lipophilicity; potential bioactivity
3-(4-chloro-3,5-dimethylphenoxy)-4H-chromenChlorinated phenoxy substituentPotentially improved antibacterial properties

This table illustrates how modifications in the chromene structure can lead to varying biological profiles, emphasizing the importance of structural diversity in drug design.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • In Vitro Cytotoxicity Studies : A study involving N-(4-oxo-(trifluoromethyl)-4H-chromen) derivatives showed significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values ranging from 22 µg/mL to over 48 µg/mL depending on the specific substitution patterns .
  • Molecular Docking Studies : Research has demonstrated that certain chromene derivatives exhibit strong binding affinities to target proteins involved in cancer pathways, suggesting mechanisms through which these compounds exert their effects .

Scientific Research Applications

Synthesis and Structural Features

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the chromene core through cyclization reactions.
  • Introduction of the phenyl and thiophene moieties via electrophilic aromatic substitution or coupling reactions.

The structural features of this compound contribute significantly to its biological activities:

Feature Description
Chromene CoreProvides a scaffold for biological activity
Phenyl GroupEnhances lipophilicity and potential interactions
Thiophene MoietyContributes to electronic properties and reactivity

Case Studies

Several case studies highlight the effectiveness of chromen derivatives in various applications:

  • Antitumor Evaluation: A study evaluated a series of substituted 4H-chromenes against MCF-7 breast cancer cells, finding several compounds with IC50 values ranging from 0.3 to 2 μg/mL, indicating significant anticancer activity .
  • Molecular Docking Studies: In silico studies have been conducted to assess the binding affinity of these compounds with cancer-related targets. Results indicated strong interactions with key proteins involved in tumor progression .
  • Comparative Studies on Derivatives: Research comparing various chromen derivatives has shown that specific substitutions can lead to enhanced biological profiles, making them valuable in medicinal chemistry research .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiophene-2-carboxylate ester group undergoes nucleophilic substitution under basic conditions. Hydrolysis is the most common pathway:

Reaction Conditions Reagents Outcome Source
Ester Hydrolysis Aqueous NaOH (1M), reflux (6–8 h)NaOH, ethanolCleavage of ester to carboxylic acid (thiophene-2-carboxylic acid)
Alkylation K₂CO₃/NaH, acetonitrile/dioxane, RTAlkyl halides (e.g., CH₃I)Substitution at phenolic oxygen (if deprotonated) or ester oxygen

Mechanistic Insight :
The ester group’s carbonyl carbon is susceptible to nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release the carboxylate. Alkylation typically targets oxygen nucleophiles under anhydrous conditions .

Cyclization and Ring-Opening Reactions

The chromenone core participates in cycloaddition and ring-modification reactions:

Reaction Conditions Reagents Outcome Source
Aldol Condensation Basic (KOH), ethanol, ΔBenzaldehydeFormation of β-hydroxy ketone derivatives
Ring-Opening (Acidic) H₂SO₄ (conc.), 75°C, 1 hNitration mixtureNitration at position 6, forming nitro derivatives

Key Observation :
Nitration under strongly acidic conditions introduces electron-withdrawing groups, altering the chromenone’s electronic profile and reactivity .

Condensation Reactions

The ketone group at position 4 participates in condensation with amines or hydrazines:

Reaction Conditions Reagents Outcome Source
Schiff Base Formation Ethanol, reflux (4 h)Aniline derivativesFormation of imine-linked conjugates
Hydrazone Synthesis Glacial acetic acid, 60°CHydrazine hydrateProduction of hydrazone derivatives

Application :
These reactions are critical for synthesizing bioactive derivatives with enhanced solubility or targeting properties.

Electrophilic Aromatic Substitution (EAS)

The phenyl group at position 3 undergoes EAS:

Reaction Conditions Reagents Outcome Source
Nitration HNO₃/H₂SO₄, 0–5°CNitration mixturePara-substituted nitroaryl derivative
Sulfonation Fuming H₂SO₄, 50°CSO₃Sulfonic acid derivative

Regioselectivity :
The phenyl ring’s electron-donating substituents direct electrophiles to the para position, confirmed by NMR analysis .

Redox Reactions

The α,β-unsaturated ketone system in chromenone undergoes selective reduction:

Reaction Conditions Reagents Outcome Source
Catalytic Hydrogenation H₂ (1 atm), Pd/C, ethanolPd/CSaturation of the chromenone double bond
Oxidation KMnO₄, acidic, ΔKMnO₄Cleavage of the thiophene ring

Stereochemical Note :
Hydrogenation yields a dihydrochromenone derivative, preserving the coumarin scaffold while modifying conjugation.

Cross-Coupling Reactions

The thiophene moiety participates in transition-metal-catalyzed couplings:

Reaction Conditions Reagents Outcome Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl boronic acidsBiaryl-thiophene conjugates

Catalytic System :
Palladium catalysts enable the introduction of diverse aryl groups, expanding structural diversity .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

Derivative Modification Biological Activity IC₅₀ (μM) Source
Nitro-substituted analog Nitration at position 6Cytotoxic (A-549 cells)12.4
Schiff base conjugate Imine linkage with anilineAntioxidant (DPPH scavenging)89% at 100 μM

Mechanistic Insight :
The trifluoromethyl group (in analogs) enhances binding to hydrophobic enzyme pockets, as shown in molecular docking studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Coumarin-Based Liquid Crystals

a) 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate (I)
  • Substituents : A trifluoromethyl (-CF₃) group at position 7 and a heptyloxy chain via a benzoyloxy linker at position 3.
  • Properties: Exhibits smectic LC behavior due to the flexible heptyloxy chain and polar -CF₃ group. The trifluoromethyl group enhances thermal stability (clearing point >150°C) compared to non-fluorinated analogs .
  • Comparison : Unlike 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate, compound I lacks the thiophene ester but includes a -CF₃ group, which increases dipole moment and LC phase range.
b) 4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (II)
  • Substituents : Decyloxy chain at position 4 and -CF₃ at position 7.
  • Properties : Longer alkyl chain (decyl vs. heptyl) extends LC phases to lower temperatures. The absence of a benzoyloxy spacer reduces molecular rigidity compared to I .
  • Comparison : Both II and the target compound share a coumarin core, but II’s -CF₃ and decyloxy groups prioritize LC behavior over electronic modulation from the thiophene ester.
c) 4-(Octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate (III)
  • Properties : Displays nematic LC phases with lower thermal stability (clearing point ~120°C) due to the absence of strong electron-withdrawing groups .
  • Comparison : The target compound’s thiophene-2-carboxylate likely offers greater electronic anisotropy than III’s simple carboxylate, impacting optoelectronic applications.

Thiophene-Containing Derivatives

a) [3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
  • Substituents : Methoxyphenyl at position 3 and -CF₃ at position 2.
  • Properties : The methoxy group enhances solubility in polar solvents, while -CF₃ increases metabolic stability in medicinal contexts. Molecular weight: 446.04 g/mol .
  • Comparison : Structural isomerism (position of -CF₃) differentiates it from the target compound. The methoxyphenyl group may alter binding affinity in biological systems.
b) Podophyllotoxin-Thiophene Hybrid (Compound 4)
  • Structure : Combines a podophyllotoxin-derived tetrahydrofuran with thiophene-2-carboxylate.
  • Properties : Designed for antitumor activity via tubulin inhibition. The thiophene ester improves membrane permeability compared to unmodified podophyllotoxin .
  • Comparison : While both share the thiophene-2-carboxylate group, the podophyllotoxin hybrid prioritizes biological activity over material science applications.

Benzo[b]thiophene Analogs

a) Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)
  • Structure : Benzo[b]thiophene core with phenyl, ketone, and ester groups.
  • Properties: Melting point 174–178°C; IR νmax 1774 cm⁻¹ (ester C=O). The conjugated dienone system enables redox activity absent in coumarin derivatives .
  • Comparison : The benzo[b]thiophene core offers distinct electronic properties compared to the coumarin scaffold, favoring applications in organic electronics.
b) Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate
  • Substituents : Methyl at position 3 and triacetoxy groups.
  • Properties : Lower melting point (153–156°C) due to reduced crystallinity from acetylated hydroxyls .
  • Comparison : Acetylation masks polar hydroxyl groups, altering solubility and reactivity relative to the target compound’s unmodified coumarin core.

Data Tables

Table 1: Structural and Thermal Comparison of Coumarin Derivatives

Compound Substituents (Positions) Key Groups Melting Point (°C) LC Phase Behavior Reference
Target Compound 3-Ph, 4-oxo, 7-thiophene ester Thiophene-2-carboxylate N/A Not reported -
I (Heptyloxy/-CF₃) 4-heptyloxy, 7-CF₃ -CF₃, benzoyloxy >150 Smectic
II (Decyloxy/-CF₃) 4-decyloxy, 7-CF₃ -CF₃ ~140 Smectic-Nematic
III (Octyloxy) 4-octyloxy None ~120 Nematic

Key Findings and Implications

  • Liquid Crystals : Alkyl chain length and electron-withdrawing groups (-CF₃, thiophene ester) critically influence LC phase range and thermal stability. The target compound’s thiophene ester may offer superior electronic anisotropy for OLEDs or sensors.
  • Biological Activity : Thiophene esters enhance pharmacokinetic properties (e.g., compound 4’s antitumor activity). The target compound’s phenyl and ester groups could be optimized for drug delivery.
  • Electronic Properties : Benzo[b]thiophene derivatives (e.g., 1b) exhibit redox activity, suggesting the target compound’s coumarin-thiophene hybrid may bridge optoelectronic and biological applications.

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